2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one is an organic compound that features a fused cyclopentanone and benzene ring structure.
Preparation Methods
The synthesis of 2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the condensation of 4-(methylsulfanyl)benzaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. This reaction typically employs a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times .
Chemical Reactions Analysis
2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or hydrocarbons.
These reactions often require specific conditions, such as controlled temperatures, solvents, and catalysts, to achieve the desired products.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer properties may be attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
2,3-Dihydro-1H-inden-1-one: This compound shares the core structure but lacks the methylsulfanyl phenyl group, resulting in different chemical and biological properties.
4-(Methylsulfanyl)benzaldehyde: This compound contains the methylsulfanyl phenyl group but lacks the fused cyclopentanone and benzene ring structure, leading to distinct reactivity and applications.
The presence of the methylsulfanyl group in this compound imparts unique chemical properties, such as enhanced reactivity and potential biological activities, distinguishing it from these similar compounds .
Properties
Molecular Formula |
C17H14OS |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H14OS/c1-19-15-8-6-12(7-9-15)10-14-11-13-4-2-3-5-16(13)17(14)18/h2-10H,11H2,1H3 |
InChI Key |
PXPPCDWTJHAURJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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